3-Chloro-5-nitrobenzoyl chloride
Overview
Description
3-Chloro-5-nitrobenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is commonly used as a reagent in organic synthesis reactions, particularly in the production of amides and esters. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Scientific Research Applications
Hydrogen-Bonded Framework Structures
Researchers have studied hydrogen-bonded framework structures in compounds derived from 3-chloro-5-nitrobenzoyl chloride, demonstrating its utility in the formation of complex molecular architectures. For instance, 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride shows a three-dimensional framework structure formed by a combination of hydrogen bonds and aromatic π–π stacking interactions, highlighting the compound's potential in crystal engineering and material science (Vasconcelos et al., 2006).
Synthesis of Nitrogenous Heterocycles
The chemical serves as a precursor in the synthesis of nitrogenous heterocycles, which are pivotal in pharmaceuticals and agrochemicals. A study demonstrates the facile synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one using a derivative of this compound, showcasing its applicability in generating complex organic molecules with potential biological activities (Havaldar et al., 2004).
Crystal and Molecular Structure Analysis
The compound is used in the structural analysis of organic molecules, aiding in understanding their conformational dynamics and molecular interactions. For example, the crystal structure, spectroscopic studies, and conformational analyses of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole provide insights into the non-planar conformation and stability of such molecules, which is crucial for their potential applications in various fields (Ünver et al., 2002).
Development of Novel Heterocyclic Compounds
This compound is instrumental in the green synthesis of new 3-aryl-4-phenylsulfonyl-5-aminoisoxazoles, highlighting its role in creating novel compounds with potential cytotoxic properties against various cancer cell lines, thus contributing to medicinal chemistry and drug discovery efforts (Altug et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-nitrobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHISLJCLOFRSHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613252 | |
Record name | 3-Chloro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89629-90-3 | |
Record name | 3-Chloro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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